(1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine
Description
Properties
CAS No. |
156213-24-0 |
|---|---|
Molecular Formula |
C23H25ClN2OS |
Molecular Weight |
413.0 g/mol |
IUPAC Name |
2-[(1S)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]-1-(2-chlorophenothiazin-10-yl)ethanone |
InChI |
InChI=1S/C23H25ClN2OS/c24-17-10-11-22-20(15-17)26(19-8-1-2-9-21(19)28-22)23(27)14-16-6-5-13-25-12-4-3-7-18(16)25/h1-2,8-11,15-16,18H,3-7,12-14H2/t16-,18?/m0/s1 |
InChI Key |
XEJPICPNWDTWAV-ATNAJCNCSA-N |
Isomeric SMILES |
C1CCN2CCC[C@H](C2C1)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
Canonical SMILES |
C1CCN2CCCC(C2C1)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Chlorophenothiazine Core
The phenothiazine core with chlorine substitution at the 2-position is prepared via a ring-closure reaction starting from chlorinated precursors.
- Starting materials: 2-(3-chloro-phenyl)benzaminic acid (acidum clofenamicum) is synthesized by condensation of m-chloro aniline and o-chlorobenzoic acid under controlled pH (7.5–8) and temperature (90–110 °C) for 4–6 hours.
- Decarboxylation: The acid undergoes decarboxylation in the presence of catalytic iron powder at 160–180 °C to yield m-chloro pentanoic acid with high purity (~99.6%) and yield (~88–90%).
- Ring closure: The m-chloro pentanoic acid is cyclized with sulfur and catalytic iodine at 110–150 °C, releasing hydrogen sulfide, to form 2-chlorophenothiazine with a molar yield of ~77.8% and purity >99.7%.
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Condensation | m-chloro aniline + o-chlorobenzoic acid, pH 7.5–8 | 90–110 | - | - | 4–6 h reaction |
| Decarboxylation | Iron powder catalyst | 160–180 | 88–90 | 99.6 | Slow distillation |
| Cyclization | Sulfur + iodine catalyst | 110–150 | 77.8 | 99.7 | H2S evolved |
Preparation of 10-(Chloroacetyl)-10H-phenothiazine Intermediate
- The 2-chlorophenothiazine is further functionalized at the 10-position by chloroacetylation using chloroacetyl chloride in toluene.
- The reaction is typically conducted at 0 °C initially, then heated to 80 °C for 12 hours.
- The product, 2-chloro-10-(chloroacetyl)-10H-phenothiazine, is isolated by extraction and purification, achieving yields around 90%.
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Chloroacetylation | Chloroacetyl chloride, toluene solvent | 0 to 80, 12 h | ~90 | Cooling then heating |
Coupling with Octahydro-2H-quinolizin-1-yl Acetyl Moiety
- The final step involves coupling the 10-(chloroacetyl)-10H-phenothiazine intermediate with the octahydro-2H-quinolizin-1-yl group.
- This is typically achieved via nucleophilic substitution where the amine group of the octahydroquinolizine attacks the chloroacetyl moiety, forming the acetyl linkage.
- The reaction conditions require careful control of stereochemistry to maintain the (1S-trans) configuration.
- Purification is done by crystallization or chromatography to achieve high purity of the final compound.
Detailed Reaction Scheme Summary
| Stage | Reaction Type | Starting Material | Reagents | Conditions | Product | Yield & Purity |
|---|---|---|---|---|---|---|
| 1 | Condensation & Decarboxylation | m-chloro aniline + o-chlorobenzoic acid | NaOH, Fe powder | 90–180 °C | m-chloro pentanoic acid | 88–90%, 99.6% purity |
| 2 | Cyclization | m-chloro pentanoic acid | Sulfur, Iodine | 110–150 °C | 2-chlorophenothiazine | 77.8%, 99.7% purity |
| 3 | Chloroacetylation | 2-chlorophenothiazine | Chloroacetyl chloride | 0–80 °C, 12 h | 2-chloro-10-(chloroacetyl)-10H-phenothiazine | ~90% yield |
| 4 | Nucleophilic substitution | 2-chloro-10-(chloroacetyl)-10H-phenothiazine + octahydroquinolizine | Base (e.g., triethylamine) | Controlled temp, stereochemistry | (1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine | High purity |
Research Findings and Notes
- The high purity (>99.7%) and good yields (>70%) in the phenothiazine core synthesis are attributed to optimized reaction conditions such as catalytic iron for decarboxylation and iodine for cyclization.
- The chloroacetylation step is well-established and reproducible, providing a reactive intermediate for further functionalization.
- The stereochemical control in the final coupling step is critical for biological activity, requiring precise reaction conditions and purification techniques.
- The compound’s unique structure combining phenothiazine and octahydroquinolizine imparts distinct pharmacological properties, making the synthetic route valuable for medicinal chemistry applications.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield (%) | Purity (%) | Comments |
|---|---|---|---|---|---|
| Phenothiazine core synthesis | m-chloro aniline, o-chlorobenzoic acid, Fe, S, I2 | 90–180 °C | 70–90 | >99.7 | Efficient, cost-effective |
| Chloroacetylation | Chloroacetyl chloride, toluene | 0–80 °C, 12 h | ~90 | - | Standard acylation |
| Coupling with octahydroquinolizine | Octahydroquinolizine, base | Controlled temp | High | High | Stereospecific |
Chemical Reactions Analysis
Types of Reactions
(1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.
Scientific Research Applications
(1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Phenothiazine derivatives exhibit diverse biological activities depending on substituents at the N10 and C2 positions. Below is a detailed comparison of the target compound with key analogs:
Substitution at N10 Position
Prochlorperazine (CAS: 58-38-8)
- Structure: 2-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine.
- Activity : Antipsychotic and antiemetic agent; interacts with dopamine D2 receptors .
- Key Difference: The target compound replaces the linear piperazinylpropyl group with a bicyclic octahydroquinolizinyl-acetyl group. This substitution may enhance blood-brain barrier penetration or reduce P-glycoprotein-mediated efflux, as seen in other analogs with rigid side chains ().
2-Chloro-10-[3-(4-(3-phenylpropyl)piperazin-1-yl)propyl]-10H-phenothiazine (Compound 9)
- Activity: Inhibits trypanothione reductase, a target in parasitic infections .
2-Chloro-10-(phenylmethyl)-10H-phenothiazine (CAS: 30483-66-0)
Substitution at C2 Position
2-Methoxy Analog (CAS: 156213-22-8)
- Structure: 2-Methoxy instead of 2-chloro; same octahydroquinolizinyl-acetyl side chain.
2-Trifluoromethyl Analog ()
- Structure : 2-CF3 substitution.
- Potential Advantage: Increased electron-withdrawing effects may enhance binding to hydrophobic enzyme pockets, as seen in antimalarial phenothiazines ().
Structural and Pharmacokinetic Insights
- Toxicity: Listed in toxicity databases (), but specific data (e.g., LD50) are unavailable. Phenoxathiin (IC50 = 858 µM) serves as a low-toxicity benchmark .
Biological Activity
(1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine, with the CAS number 156213-24-0, is a compound belonging to the phenothiazine class. This class of compounds is well-known for its diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects. The biological activity of this specific compound has been the subject of various studies exploring its potential therapeutic applications.
The molecular formula of (1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine is , with a molecular weight of approximately 420.6 g/mol. Its structure features a phenothiazine core modified by an octahydroquinolizinyl acetyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 156213-24-0 |
| Molecular Formula | C25H28N2O2S |
| Molecular Weight | 420.6 g/mol |
| IUPAC Name | 2-[(1S,9aR)-2,3,4,6,7,8,9-octahydro-1H-quinolizin-1-yl]-1-(2-acetylphenothiazin-10-yl)ethanone |
The synthesis of this compound typically involves several steps:
- Formation of the Phenothiazine Core : This is achieved through cyclization reactions under acidic or basic conditions.
- Acetylation : The introduction of acetyl groups is performed using acetic anhydride or acetyl chloride.
- Attachment of Octahydroquinolizinyl Group : This step involves reactions with appropriate quinolizine precursors.
The mechanism of action may include:
- Receptor Binding : Interacting with neurotransmitter receptors, potentially modulating neuronal activity.
- Enzyme Inhibition : Targeting key enzymes in metabolic pathways.
- Ion Channel Modulation : Influencing cellular excitability and signaling pathways.
Antimicrobial and Antioxidant Properties
Research has indicated that phenothiazine derivatives exhibit significant antimicrobial and antioxidant activities. For instance, studies have shown that certain phenothiazines can inhibit bacterial growth and scavenge free radicals effectively .
Case Studies
- Antimicrobial Activity : A study highlighted the effectiveness of various phenothiazine derivatives against Gram-positive and Gram-negative bacteria. The compound was tested alongside others for its ability to inhibit microbial growth, showing promising results .
- Antioxidant Activity : Another research effort focused on the antioxidant potential of substituted phenothiazines. The compound demonstrated a notable ability to reduce oxidative stress markers in vitro .
Toxicological Profile
Understanding the safety and toxicity of (1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine is crucial for its potential therapeutic applications. Toxicity studies typically involve acute toxicity tests to determine the lethal dose (LD50) in animal models. Such tests help establish safety profiles essential for further development .
Summary of Toxicity Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
